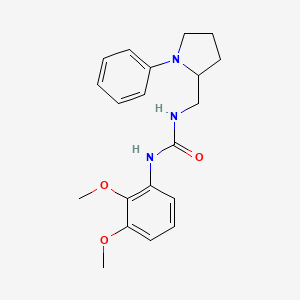
1-(2,3-Dimethoxyphenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxyphenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, also known as MPD, is a chemical compound that has been studied extensively for its potential use in scientific research. MPD is a urea-based compound that has shown promise in a variety of applications, including as a tool for studying the central nervous system and as a potential treatment for certain neurological disorders. In
Applications De Recherche Scientifique
Corrosion Inhibition
Urea derivatives, such as 1,3,5-triazinyl ureas, have been evaluated for their efficiency as corrosion inhibitors for mild steel in acidic environments. Studies demonstrate that these compounds are effective in protecting mild steel against corrosion, attributed to the formation of a protective layer through strong adsorption on the metal surface. This implies that similar urea compounds could be used to enhance the durability of metals in corrosive conditions (Mistry et al., 2011).
Anticancer Activity
Research on diaryl ureas has shown significant antiproliferative effects against various cancer cell lines, indicating potential as anticancer agents. The mechanism involves the inhibition of specific cellular pathways critical for cancer cell survival and proliferation. This suggests that urea derivatives could be explored further for their therapeutic potential in cancer treatment (Jian Feng et al., 2020).
Supramolecular Chemistry
Urea derivatives play a crucial role in supramolecular chemistry, especially in the formation of dimeric structures through hydrogen bonding. This property is utilized in the design of novel molecular assemblies and materials with specific functionalities, highlighting the versatility of urea compounds in creating complex structures (F. H. Beijer et al., 1998).
Gelation and Material Science
Certain urea derivatives can form hydrogels, which are soft materials with applications ranging from drug delivery to tissue engineering. The ability to tune the physical properties of these gels through molecular design underscores the importance of urea compounds in developing new materials for medical and technological applications (G. Lloyd & J. Steed, 2011).
Environmental Science
Urea derivatives have been explored for their role in the microbial degradation of herbicides, demonstrating that certain microorganisms can break down urea-based herbicides, reducing their environmental impact. This research area offers insights into bioremediation strategies for the detoxification of herbicide-contaminated environments (D. Murray et al., 1969).
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-18-12-6-11-17(19(18)26-2)22-20(24)21-14-16-10-7-13-23(16)15-8-4-3-5-9-15/h3-6,8-9,11-12,16H,7,10,13-14H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJAEUKXZXNHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

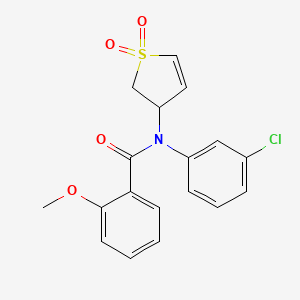
![N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2845347.png)
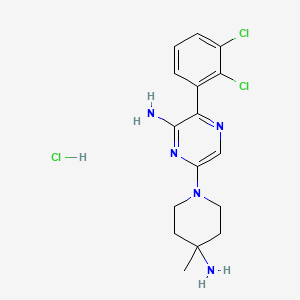
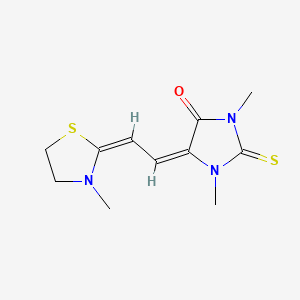
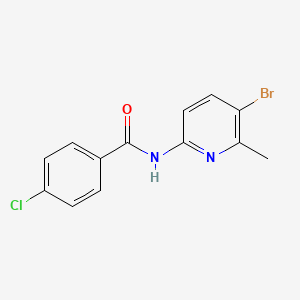
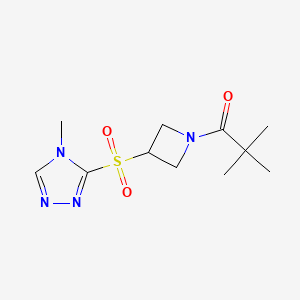
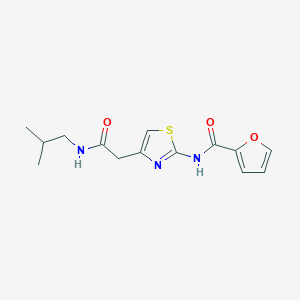
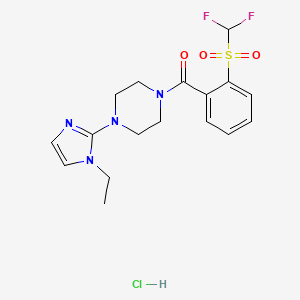
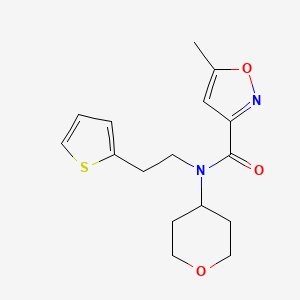
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2845364.png)
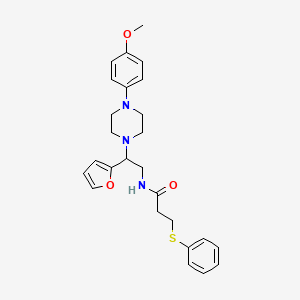
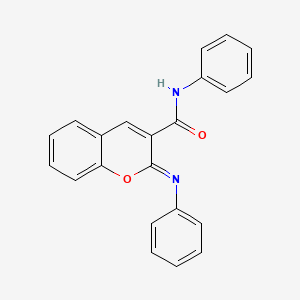
![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B2845367.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2845368.png)